Sodium 2-isopropoxyacetate
Overview
Description
Sodium 2-isopropoxyacetate is an organic compound with the molecular formula C5H11NaO3. It is a sodium salt derivative of 2-isopropoxyacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-isopropoxyacetate can be synthesized through the esterification of 2-isopropoxyacetic acid with sodium hydroxide. The reaction typically involves the following steps:
Esterification: 2-isopropoxyacetic acid is reacted with an alcohol (such as isopropanol) in the presence of an acid catalyst to form the ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-isopropoxyacetic acid.
Reduction: 2-isopropoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-isopropoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-isopropoxyacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, it can participate in redox reactions, where it undergoes oxidation or reduction to form different products.
Comparison with Similar Compounds
Sodium acetate: Similar in structure but lacks the isopropoxy group.
Sodium propionate: Similar in structure but has a propionate group instead of the isopropoxy group.
Sodium butyrate: Similar in structure but has a butyrate group instead of the isopropoxy group.
Uniqueness: Sodium 2-isopropoxyacetate is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
sodium;2-propan-2-yloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-4(2)8-3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXVHSVZZGWFIA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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